

Varlitinib Tosylate Demonstrates Promising Activity in Trastuzumab-Refractory HER2-Positive Cancers

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Compound of Interest

Compound Name: Varlitinib Tosylate

Cat. No.: B611642

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SINGAPORE – November 10, 2025 – **Varlitinib tosylate**, a potent, oral, reversible, small-molecule pan-HER tyrosine kinase inhibitor, is showing significant promise in overcoming resistance to trastuzumab-based therapies in patients with HER2-positive metastatic breast and advanced gastric cancers. Clinical and preclinical data suggest that Varlitinib's ability to target multiple HER family receptors, including EGFR (HER1), HER2, and HER4, provides a key advantage in settings where trastuzumab, a monoclonal antibody targeting only HER2, has failed.

Varlitinib works by inhibiting the phosphorylation and activation of these receptors, effectively blocking downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.^[1] This multi-targeted approach is thought to be effective in overcoming the complex mechanisms of trastuzumab resistance, which can involve the activation of other HER family members.^{[2][3]}

Clinical Efficacy in Heavily Pretreated Populations

A phase Ib dose-finding study (NCT02396108) evaluated Varlitinib in combination with paclitaxel, with or without trastuzumab, in patients with advanced solid tumors.^{[4][5]} The study included a cohort of 20 heavily pretreated patients with HER2+ metastatic breast cancer, who had received a median of four prior lines of therapy. In the 16 evaluable patients, the

combination demonstrated a clinical benefit rate of 81.3% and a partial response rate of 56.3%. [4][5] These results are particularly noteworthy given the advanced stage of the disease and the extensive prior treatment of the patient population. The recommended phase II dose of Varlitinib in this combination was established at 300 mg twice daily, administered intermittently. [4][5]

In another study, the K-MASTER-13 phase Ib/II trial, Varlitinib in combination with paclitaxel was investigated in patients with EGFR/HER2 co-expressing advanced gastric cancer who had progressed after first-line chemotherapy. [2][6] Among 27 patients treated with the recommended phase II dose, the objective response rate (ORR) was 31% and the disease control rate (DCR) was 88%. [1][7][8] The median progression-free survival (PFS) was 3.3 months, and the median overall survival (OS) was 7.9 months. [1][7][8]

Comparative Performance and Alternative Therapies

Varlitinib has been compared with other tyrosine kinase inhibitors in the trastuzumab-refractory setting. An abstract from the ASLAN001-003 study (NCT02338245) reported on a phase 2 trial comparing Varlitinib plus capecitabine to lapatinib plus capecitabine in patients with HER2+ metastatic breast cancer who had failed prior trastuzumab therapy. The study found a significant reduction in breast tumor burden in the Varlitinib arm compared to the lapatinib arm.

Other pan-HER inhibitors, such as neratinib and lapatinib, are also used in trastuzumab-resistant settings. [3][4][9] Neratinib, an irreversible pan-HER inhibitor, has demonstrated efficacy in combination with capecitabine in patients who have failed multiple lines of anti-HER2 therapy. [10] Lapatinib, a dual EGFR/HER2 inhibitor, is also approved for use in combination with capecitabine for patients who have progressed on prior therapy, including trastuzumab. [11] The development of multiple HER-targeted tyrosine kinase inhibitors highlights the importance of this therapeutic strategy in overcoming trastuzumab resistance.

Preclinical Evidence Supports Clinical Findings

Preclinical studies have consistently demonstrated Varlitinib's anti-tumor activity. In xenograft models of breast cancer using cell lines that overexpress HER2 (BT-474 and MDA-MB-453), Varlitinib inhibited tumor growth and induced tumor regression. [9] Notably, Varlitinib maintained its antitumor activity in severely immunocompromised SCID mice, in contrast to trastuzumab, suggesting a mechanism of action that is not solely dependent on an immune response. [9]

When combined with trastuzumab in a BT-474 xenograft model, Varlitinib led to a 99% tumor growth inhibition with complete responses in 8 out of 11 animals.[\[9\]](#)

Quantitative Data Summary

Table 1: Efficacy of Varlitinib in Trastuzumab-Refractory/Heavily Pretreated HER2+ Metastatic Breast Cancer (NCT02396108)[\[4\]](#)[\[5\]](#)

Endpoint	Varlitinib + Paclitaxel ± Trastuzumab (n=16 evaluable)
Partial Response (PR)	56.3%
Stable Disease (SD)	25.0%
Clinical Benefit Rate (PR+SD)	81.3%

Table 2: Efficacy of Varlitinib in Second-Line EGFR/HER2 Co-expressing Advanced Gastric Cancer (K-MASTER-13)[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[12\]](#)

Endpoint	Varlitinib + Paclitaxel (n=27)
Objective Response Rate (ORR)	31%
Disease Control Rate (DCR)	88%
Median Progression-Free Survival (PFS)	3.3 months
Median Overall Survival (OS)	7.9 months

Experimental Protocols

Phase Ib Study in Advanced Solid Tumors (NCT02396108) - HER2+ Breast Cancer Cohort[\[4\]](#)
[\[5\]](#)

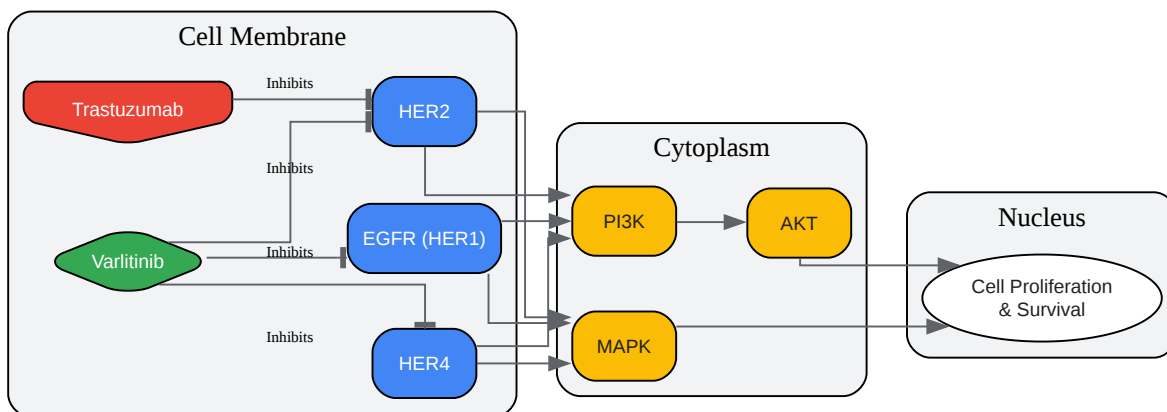
- Study Design: A 3+3 dose de-escalation study design was used to determine the maximum tolerated dose (MTD) and recommended phase II dose (RP2D) of Varlitinib in combination with paclitaxel with or without carboplatin and/or trastuzumab.

- **Patient Population:** Patients with advanced or metastatic solid tumors, including a cohort of heavily pretreated HER2+ metastatic breast cancer patients.
- **Treatment Regimen:** Varlitinib was administered orally twice daily. The study evaluated both continuous and intermittent (4 days on, 3 days off) dosing schedules. Paclitaxel was administered weekly. Subcutaneous trastuzumab was added in certain cohorts.
- **Efficacy Assessment:** Tumor responses were evaluated according to RECIST criteria.

Phase Ib/II Study in Advanced Gastric Cancer (K-MASTER-13)[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[12\]](#)

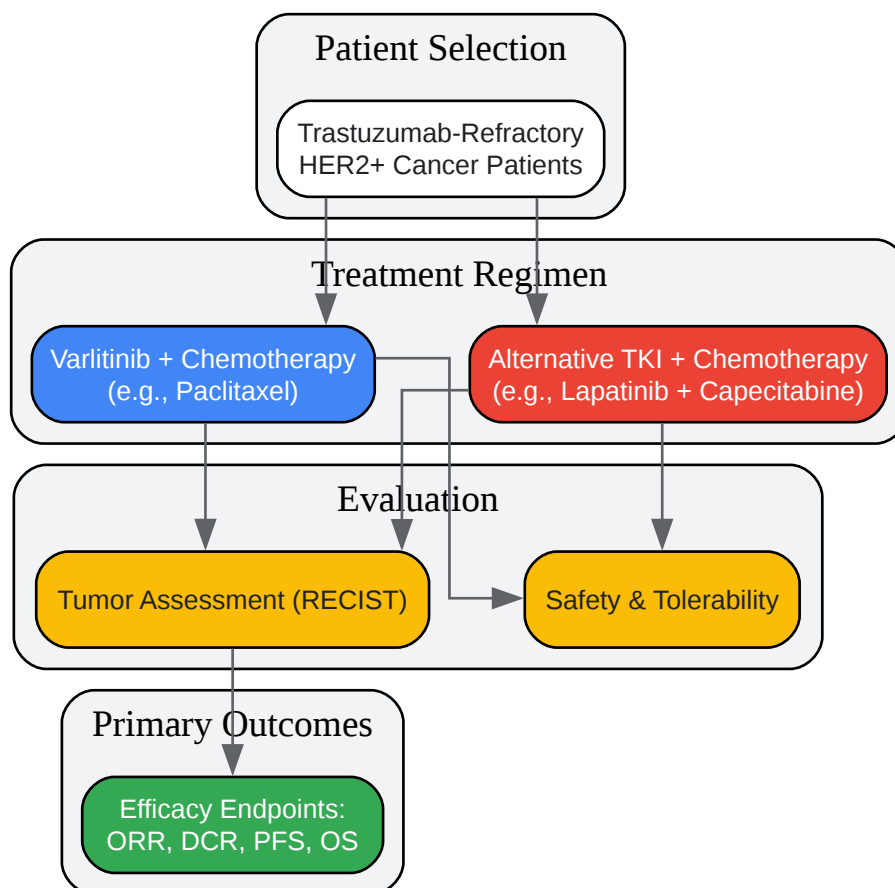
- **Study Design:** A multicenter, open-label, phase Ib/II study. Phase Ib aimed to determine the RP2D of Varlitinib in combination with paclitaxel. Phase II evaluated the antitumor activity of the combination at the RP2D.
- **Patient Population:** Patients with EGFR and HER2 overexpression (by immunohistochemistry $\geq 1+$) in advanced gastric cancer who had failed first-line chemotherapy.
- **Treatment Regimen:** Varlitinib was administered orally twice daily in combination with weekly paclitaxel (80 mg/m² on days 1, 8, and 15 of a 28-day cycle).
- **Efficacy Assessment:** The primary endpoint for the phase II part was progression-free survival. Secondary endpoints included overall survival, objective response rate, and disease control rate, assessed by the investigator according to RECIST v1.1.

Visualizing the Mechanism and Workflow



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Caption: Varlitinib's pan-HER inhibition overcomes trastuzumab resistance.



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Caption: Clinical trial workflow for evaluating Varlitinib.

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